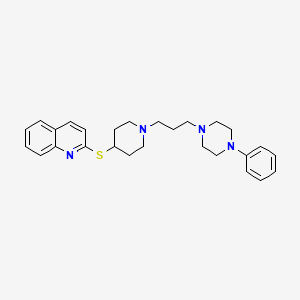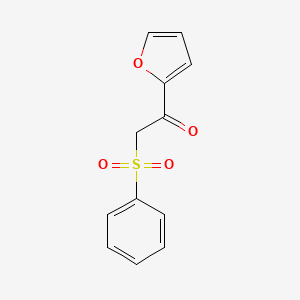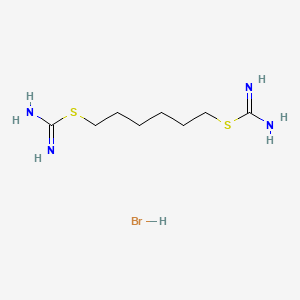
Methyl 3-(benzyloxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(benzyloxy)butanoate is an organic compound with the molecular formula C12H16O3. It is an ester, characterized by the presence of a benzyloxy group attached to the third carbon of a butanoate chain. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(benzyloxy)butanoate can be synthesized through the esterification of 3-(benzyloxy)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Methyl 3-(benzyloxy)butanoate can undergo hydrolysis in the presence of an acid or base to yield 3-(benzyloxy)butanoic acid and methanol.
Reduction: This compound can be reduced using reagents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the benzyloxy group.
Major Products Formed
Hydrolysis: 3-(benzyloxy)butanoic acid and methanol.
Reduction: 3-(benzyloxy)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(benzyloxy)butanoate is utilized in various fields of scientific research:
Biology: This compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and agrochemicals.
Medicine: Research into prodrugs and drug delivery systems often involves esters like this compound due to their ability to undergo hydrolysis in vivo.
Industry: It is used in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of methyl 3-(benzyloxy)butanoate primarily involves its hydrolysis to release the active 3-(benzyloxy)butanoic acid. This process can be catalyzed by enzymes or occur under acidic or basic conditions. The released acid can then participate in various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Similar in structure but lacks the benzyloxy group, making it less versatile in synthetic applications.
Ethyl 3-(benzyloxy)butanoate: Similar but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
Methyl 3-(methylamino)butanoate: Contains a methylamino group instead of a benzyloxy group, leading to different chemical properties and applications.
Uniqueness
Methyl 3-(benzyloxy)butanoate is unique due to the presence of the benzyloxy group, which provides additional sites for chemical modification and enhances its utility in organic synthesis. This makes it a valuable intermediate in the preparation of more complex molecules and in various research applications.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 3-phenylmethoxybutanoate |
InChI |
InChI=1S/C12H16O3/c1-10(8-12(13)14-2)15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
JXBBMSDQNOELFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


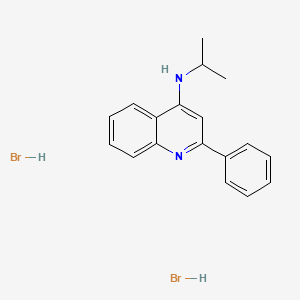
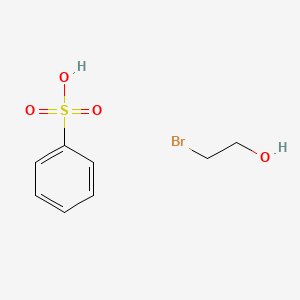
![2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide](/img/structure/B11947477.png)

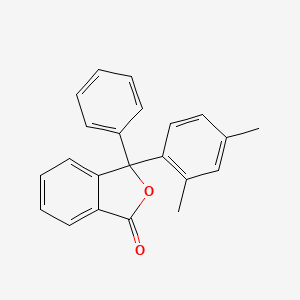

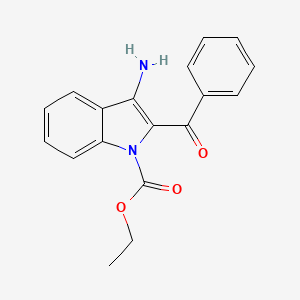
![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11947513.png)
![(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one](/img/structure/B11947522.png)

![{[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)
